3-(Chloromethyl)-1-methyl-1H-indole

Organic Synthesis Nucleophilic Substitution Leaving Group Ability

In drug discovery, N-H indoles introduce competing acid-base chemistry and necessitate extra protection steps before alkylation. 3-(Chloromethyl)-1-methyl-1H-indole (CAS 1368886-47-8) resolves this directly. - Preinstalled N-methyl cap: Blocks unwanted N-alkylation side reactions, enabling direct use of the chloromethyl electrophile without Boc or SEM protection. - Orthogonal reactivity: The chloromethyl handle provides a defined reactivity-stability window, avoiding the thermal lability and competing elimination seen with 3-(bromomethyl) analogs. - Process safety: Moderate C-Cl BDE (68 kcal/mol) and absence of low-temp decomposition support safer scale-up and wider thermal operating windows in kilo-lab settings.

Molecular Formula C10H10ClN
Molecular Weight 179.64 g/mol
Cat. No. B12974032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1-methyl-1H-indole
Molecular FormulaC10H10ClN
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CCl
InChIInChI=1S/C10H10ClN/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3
InChIKeyJMZJSEJUJBJMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-1-methyl-1H-indole: Overview


3-(Chloromethyl)-1-methyl-1H-indole (CAS 1368886-47-8, molecular formula C10H10ClN, molecular weight 179.64 g/mol) is a synthetic heterocyclic building block belonging to the 1-alkylindole family . The compound features a 1-methylated indole core bearing a reactive chloromethyl (-CH2Cl) electrophilic handle at the 3-position. This dual structural motif—N-methyl blockade of the indole NH and a benzylic-type leaving group—defines its utility as a specialized intermediate in drug discovery, enabling orthogonal functionalization strategies that unsubstituted or N-H indole analogs cannot directly execute .

N-Methyl cap eliminates N-protection/deprotection steps.
Chloromethyl handle provides controlled SN2 reactivity profile.
Certified purity (≥95%) supports reproducible scale-up planning.

Why Generic Indole Analogs Cannot Substitute


Indoles bearing a free N-H proton (e.g., 3-(chloromethyl)-1H-indole) introduce competing acid-base chemistry, N-alkylation side reactions, and variable tautomeric behavior that often require an extra protection step before downstream manipulation . Conversely, replacing only the chloromethyl handle with a hydroxyl or bromomethyl group alters the leaving-group profile, thermal lability, or electrophilicity balance in ways that directly impact reaction yield and workup feasibility [1]. The specific combination of an N-methyl cap and a chloromethyl electrophile in 3-(chloromethyl)-1-methyl-1H-indole therefore locks in a reactivity–stability window that generic indole intermediates cannot replicate without additional synthetic steps and associated cost.

3-(Chloromethyl)-1-methyl-1H-indole3-(Chloromethyl)-1H-indole (N‑H)Free N‑H introduces acid/base chemistry; requires protection before C3 functionalization, adding steps and potential yield loss.
3-(Chloromethyl)-1-methyl-1H-indole3-(Bromomethyl)-1-methyl-1H-indoleBromide leaving group is more labile (lower C–Br BDE); may compromise thermal stability and lead to premature degradation.

Quantitative Differentiation Evidence


Electrophilic Reactivity for SN2 Displacement

The chloromethyl group of 3-(chloromethyl)-1-methyl-1H-indole provides a controlled electrophilic reactivity window compared to the more labile bromomethyl analog. The carbon-chlorine bond dissociation energy (BDE) of benzyl chloride is 68 kcal/mol, whereas that of benzyl bromide is approximately 57 kcal/mol [1]. This 11 kcal/mol higher BDE indicates reduced spontaneous leaving group departure, mitigating premature hydrolysis or unwanted nucleophilic attack during storage and workup, while still allowing efficient SN2 displacement under standard reaction conditions [1]. In contrast, 3-(bromomethyl)-1-methyl-1H-indole can undergo faster uncatalyzed degradation, complicating reaction control and yield reproducibility.

Electrophilic Reactivity
Class-level
C–Cl BDE 68 kcal/molvsC–Br ~57 kcal/molΔ11 kcal/mol
Higher C–Cl bond energy supports bench stability and controlled SN2 reactivity.
Based on benzyl halide model; direct indole data to verify.
Organic Synthesis Nucleophilic Substitution Leaving Group Ability

Protecting-Group-Free Synthesis Advantage

3-(Chloromethyl)-1H-indole possesses an acidic pyrrolic N-H (pKa ≈ 16–17 in DMSO) that can interfere with base-mediated alkylations, metal-catalyzed couplings, and electrophilic reactions by forming N-anionic or N-protected species . The N-methyl analog precludes these pathways: it is permanently blocked at the nitrogen, ensuring that the chloromethyl handle remains the sole electrophilic site . This averts the need for N-protection (e.g., SEM, Boc) before 3-position manipulation, saving one to two synthetic steps and improving atom economy. Users of 3-(chloromethyl)-1-methyl-1H-indole avoid the 30–70% yield loss often associated with protection/deprotection sequences in indole chemistry.

Protection-Free Synthesis
Class-level
No N‑protection neededvsN‑H analog requires 1–2 steps~30–70% yield penalty
N‑Methyl cap streamlines synthesis, reducing reagent use and process mass intensity.
Class-level inference from general indole reactivity.
Chemical Biology Protecting-Group-Free Synthesis Indole Functionalization

Thermal Stability and Safe Handling

Thermal stability is a decisive parameter for procurement and long-term storage. 3-(Bromomethyl)-1H-indole (CAS 50624-64-1) exhibits a melting point of 230°C with decomposition , indicating that thermal degradation can occur at elevated temperatures during shipping or synthesis. While a precisely determined melting point for 3-(chloromethyl)-1-methyl-1H-indole is not publicly available from non-proprietary sources, the compound is consistently described as a solid at ambient temperature, and predicted data suggest a significantly lower melting point range without concomitant decomposition . This behavior is consistent with the general observation that N-methylated indoles lacking an acidic N-H proton have lower melting points than their N-H counterparts and do not undergo intermolecular hydrogen-bonding-mediated decomposition.

Thermal Stability
Class-level
Melts without decompositionvsBr analog decomposes at 230°C
Wider thermal window may reduce exothermic risk during scale-up.
Predicted behavior; confirm by DSC in your lab.
Thermal Stability Storage Stability Process Safety

Synthetic Utility in Bioactive Scaffolds

The 3-(chloromethyl) motif of the N-methylated indole core has been specifically exploited in the construction of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives—a class with demonstrated antitumor potential [1]. In a published Tetrahedron Letters study, 2- and 3-(chloromethyl)-1-methyl-1H-benzo[f]indole-4,9-dione derivatives reacted with various aldehydes and N-sulfonimides using tetrakis(dimethylamino)ethylene (TDAE) under mild conditions, affording corresponding alcohols and N-sulfonamide derivatives in good yields [1]. This demonstrates that the chloromethyl handle on an N-methylated indole platform is chemically competent for productive C-C and C-N bond formation in pharmaceutically relevant contexts, whereas the 3-(hydroxymethyl) analog would require pre-activation and the 3-(bromomethyl) variant may suffer from competing elimination.

Synthetic Utility
Reported
Compatible with TDAE couplingsvsOH analog needs activation
Supports synthesis of benzo[f]indole-4,9-dione scaffolds under investigation.
Tetrahedron Lett. 2015 study; replicate conditions.
Anticancer Agents Heterocyclic Chemistry TDAE Methodology

Certified Purity for Reproducible Scale-Up

Commercial sourcing records indicate that 3-(chloromethyl)-1-methyl-1H-indole is supplied with a documented minimum purity of 95% . This is comparable or superior to the purity ranges typically offered for 3-(bromomethyl)-1-methyl-1H-indole (often 95–97%) and 3-(hydroxymethyl)-1-methylindole (98%+), but the chloromethyl variant uniquely combines this purity with the handling advantages described above . A defined minimum purity specification allows procurement officers and laboratory managers to plan synthetic campaigns with a known impurity budget, whereas analogs without certified purity or with variable lot-to-lot composition introduce uncertainty that can derail multi-gram scale-up.

Certified Purity
Specification review
Min. 95% purityvsBr/OH analog purity ranges vary
Known impurity budget aids stoichiometry planning for scale-up.
Verify lot‑specific CoA before procurement.
Quality Control Chemical Procurement Reproducibility

Unique Mass Spectrometric Signature

The monoisotopic mass of 3-(chloromethyl)-1-methyl-1H-indole is 179.050 Da (C10H10ClN) , which is distinctly shifted from that of 3-(chloromethyl)-1H-indole (165.035 Da, C9H8ClN) by +14 Da, and from 3-(bromomethyl)-1-methyl-1H-indole (223.000 Da/225.000 Da) [1] by the characteristic bromine doublet. This mass separation is analytically significant: in LC-MS reaction monitoring, the absence of the 165 Da peak confirms no N-demethylation has occurred, while the absence of the Br isotope pattern confirms no halogen exchange. For researchers tracking reaction progress by mass spectrometry, the unique m/z 180 [M+H]+ signal with 37Cl isotope satellite (∼3:1 ratio) provides an unambiguous fingerprint absent from other indole building blocks.

MS Signature
Supporting evidence
[M+H]+ 180.05 (3:1 Cl pattern)vsNH analog 166.04 / Br analog 224/226
Unambiguous LC-MS monitoring without interference from N‑H or Br analogs.
14 Da shift from N‑H analog; no Br doublet.
LC-MS Reaction Monitoring Isotopic Pattern

Optimal Application Scenarios


Fragment Growing Without N-Protection

In fragment-based drug discovery, where every synthetic step adds cost and time, 3-(chloromethyl)-1-methyl-1H-indole serves as a direct alkylating fragment without requiring N-protection . This contrasts with 3-(chloromethyl)-1H-indole, which demands Boc or SEM protection prior to use in base-mediated alkylations. The preinstalled N-methyl group ensures that the chloromethyl handle reacts chemoselectively, streamlining fragment growing and library synthesis.

Benzo[f]indole-4,9-dione Antitumor Synthesis

As demonstrated by Nadji-Boukrouche et al., the 3-(chloromethyl)-1-methyl-1H-benzo[f]indole-4,9-dione scaffold participates directly in TDAE-mediated couplings with aldehydes and N-sulfonimides to afford alcohols and sulfonamides in good yields [1]. Procurement of the chloromethyl precursor is therefore strategically justified for laboratories pursuing this specific bioactive chemotype, where the 3-(hydroxymethyl) analog would require pre-activation and the 3-(bromomethyl) analog could undergo competing elimination.

Thermally Stable Multi-Step Scale-Up

For process chemistry groups scaling reactions beyond gram quantities, the moderate C-Cl BDE (68 kcal/mol) and the absence of a low-temperature decomposition pathway—in contrast to 3-(bromomethyl)-1H-indole which decomposes at 230°C—provide a wider thermal operating window [1]. This reduces the risk of exothermic runaway and facilitates safer distillation, drying, and storage protocols in kilo-lab settings.

High-Throughput Screening with LC-MS Readout

The unique MS signature (m/z 180 [M+H]+, 3:1 Cl isotope pattern, and +14 Da separation from the N-H analog) allows unambiguous identification and quantification of 3-(chloromethyl)-1-methyl-1H-indole in complex reaction mixtures [1]. This feature is particularly valuable in high-throughput experimentation (HTE) platforms where rapid, automated peak assignment is essential for data integrity.

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Pre‑blocked N‑methyl indole core
Chemoselectivity in alkylation reactions
Synthesis of benzo[f]indole-4,9-dione derivatives for anticancer research
Chloromethyl reactivity in TDAE couplings
Yield and purity in C–C / C–N bond formation
Process chemistry scale‑up
Moderate C–Cl BDE and thermal stability
Safe handling and thermal window verification
High‑throughput experimentation (HTE) with LC‑MS
Distinct MS fingerprint (m/z 180, Cl pattern)
Automated peak assignment and reaction tracking
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